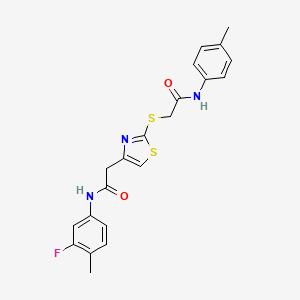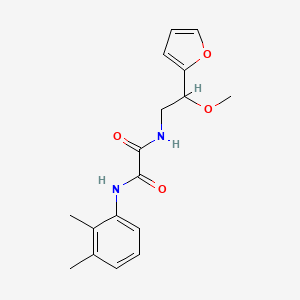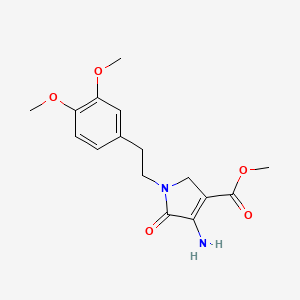![molecular formula C19H14Cl2N4O2 B2799730 2-[2-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]-4-methoxynicotinonitrile CAS No. 339103-15-0](/img/structure/B2799730.png)
2-[2-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]-4-methoxynicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]-4-methoxynicotinonitrile is an organic compound with intricate structural complexity. It contains pyrrole, benzyl, and nicotinonitrile moieties, making it a significant molecule in synthetic chemistry and pharmacological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Stage: : The synthesis often begins with the preparation of 2,4-dichlorobenzyl alcohol by reacting 2,4-dichlorobenzaldehyde with sodium borohydride in an alcoholic medium.
Intermediate Formation: : This alcohol is then oxidized using appropriate oxidizing agents such as PCC (Pyridinium Chlorochromate) to form 2,4-dichlorobenzaldehyde.
Pyrrole Introduction: : The next step involves the formation of the pyrrole ring. This typically involves reacting the aldehyde with an appropriate amine and acylating agent under acid catalysis.
Oximination: : The final stage of the synthesis involves converting the aldehyde to the oxime by treating it with hydroxylamine hydrochloride in the presence of a base.
Industrial Production Methods
Industrial production generally follows similar routes but on a larger scale, utilizing efficient catalysts and optimizing reaction conditions for higher yields. Large-scale reactors equipped with temperature and pressure control ensure the consistency and quality of the produced compound.
Chemical Reactions Analysis
2-[2-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]-4-methoxynicotinonitrile participates in various chemical reactions due to its diverse functional groups:
Oxidation: : It can undergo oxidation, particularly at the benzyl and pyrrole moieties, using agents such as KMnO4 or CrO3, resulting in benzoic acid derivatives or pyrrole derivatives.
Reduction: : Reducing agents like LiAlH4 can reduce the oxime group to form amines, altering its pharmacological properties.
Substitution: : The chlorine atoms in the dichlorobenzyl group can participate in nucleophilic aromatic substitution, making it possible to introduce different substituents.
Addition: : The nitrile group can undergo addition reactions with nucleophiles like amines, leading to imine or amide derivatives.
Common Reagents and Conditions
Oxidation: : KMnO4, CrO3 in acidic medium
Reduction: : LiAlH4, NaBH4 in dry ether or THF
Substitution: : Sodium methoxide, potassium tert-butoxide in polar aprotic solvents like DMSO or DMF
Addition: : Primary or secondary amines in the presence of a base like K2CO3
Major Products Formed
From Oxidation: : Benzoic acids, pyrrole ketones
From Reduction: : Amines
From Substitution: : Various aromatic compounds with different functional groups
From Addition: : Imines, amides
Scientific Research Applications
Chemistry: : The compound serves as a building block for synthesizing more complex molecules with potential pharmaceutical applications. Its functional groups provide diverse chemistry for developing new drugs.
Biology: : It is used in biochemical research to study enzyme inhibition and receptor binding due to its specific structural features.
Medicine: : Its derivatives have shown promising activity against various diseases, including anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: : It has applications in manufacturing advanced materials, agrochemicals, and as an intermediate in producing other fine chemicals.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, including enzymes and receptors. Its oxime and pyrrole groups play critical roles in binding to these targets, thereby modulating their activity. The 2,4-dichlorobenzyl group enhances its ability to penetrate cell membranes, increasing its efficacy.
Molecular Targets and Pathways: : It primarily targets enzyme active sites or receptor binding pockets, altering their conformation and function. This interaction can lead to inhibition or activation of biological pathways, depending on the context.
Comparison with Similar Compounds
Compared to other pyrrole or nicotinonitrile derivatives, this compound's unique combination of functional groups endows it with distinct properties and reactivity.
Similar Compounds
Nicotinonitriles: : Often used in pharmaceutical research for their bioactivity.
Pyrrole derivatives: : Known for their diverse biological activities, including anti-inflammatory and antimicrobial effects.
Benzyl oximes: : Utilized in various synthetic applications due to their stability and reactivity.
What do you think?
Properties
IUPAC Name |
2-[2-[(E)-(2,4-dichlorophenyl)methoxyiminomethyl]pyrrol-1-yl]-4-methoxypyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N4O2/c1-26-18-6-7-23-19(16(18)10-22)25-8-2-3-15(25)11-24-27-12-13-4-5-14(20)9-17(13)21/h2-9,11H,12H2,1H3/b24-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQRZPDDPMFCHQZ-BHGWPJFGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)N2C=CC=C2C=NOCC3=C(C=C(C=C3)Cl)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=NC=C1)N2C=CC=C2/C=N/OCC3=C(C=C(C=C3)Cl)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,4-dimethoxyphenyl)-2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide](/img/structure/B2799647.png)
![1-{3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one](/img/structure/B2799649.png)
![1-methanesulfonyl-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2799651.png)



![4-fluoro-N-(1-{5-[(4-methoxybenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}-2-phenylethyl)benzenecarboxamide](/img/structure/B2799656.png)
![3-{[1-(4-Bromobenzoyl)piperidin-4-yl]methoxy}-6-tert-butylpyridazine](/img/structure/B2799659.png)
![1-{1-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2799661.png)


![N-(4-ethoxybenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2799668.png)
![2-(1H-1,3-benzodiazol-1-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide](/img/structure/B2799669.png)

